molecular formula C10H13BrN2 B597272 4-Bromo-N-cyclopentylpyridin-2-amine CAS No. 1209458-99-0

4-Bromo-N-cyclopentylpyridin-2-amine

Cat. No. B597272
CAS RN: 1209458-99-0
M. Wt: 241.132
InChI Key: SJMMGOLQGWCCSC-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopentylpyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.132. It is offered for experimental and research use by several suppliers .

Scientific Research Applications

Chemical Synthesis and Reactivity Research in the realm of chemical synthesis often explores the reactivity and applications of brominated pyridine derivatives. For example, studies have shown methods for the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, highlighting the utility of bromopyridines in constructing complex molecules with potential biological activities (Ahmad et al., 2017). Such methodologies could be extrapolated to the synthesis and functionalization of 4-Bromo-N-cyclopentylpyridin-2-amine, suggesting its potential as a building block for various organic compounds.

Catalysis and Mechanistic Insights In the field of catalysis, palladium-catalyzed amination reactions have been extensively studied. For instance, selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex demonstrates the chemoselective transformation of bromopyridines to their amino counterparts, offering insights into the reactivity patterns that could be relevant for modifying 4-Bromo-N-cyclopentylpyridin-2-amine (Ji et al., 2003). Such reactions are crucial for the development of novel compounds with potential applications in material science and drug development.

Molecular Design and Drug Discovery The manipulation of bromopyridines also plays a significant role in the design of new molecules with therapeutic potential. For example, novel synthesis routes have been developed for nicotinamide derivatives exhibiting cytotoxic properties, utilizing brominated pyrimidine amines as key intermediates (Girgis et al., 2006). This research indicates the importance of brominated amines in synthesizing biologically active molecules, hinting at the potential pharmacological applications of 4-Bromo-N-cyclopentylpyridin-2-amine in drug discovery.

properties

IUPAC Name

4-bromo-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMMGOLQGWCCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682476
Record name 4-Bromo-N-cyclopentylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-cyclopentylpyridin-2-amine

CAS RN

1209458-99-0
Record name 4-Bromo-N-cyclopentylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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